Methyl oxazole-4-carboxylate

概要

説明

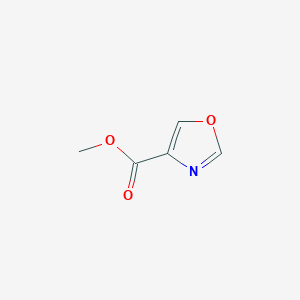

Methyl oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a carboxylate group at the fourth position and a methyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.

Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.

Van Leusen Reaction: This involves the reaction of α-haloketones and formamide.

Industrial Production Methods:

- Industrial production often employs the Robinson–Gabriel synthesis due to its efficiency and scalability. The reaction typically requires a dehydrating agent and is conducted under controlled temperature conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the carboxylate.

科学的研究の応用

Medicinal Chemistry Applications

Methyl oxazole-4-carboxylate is noted for its potential in drug development, particularly as a scaffold for synthesizing biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the compound's activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 0.03-0.5 μg/mL, indicating significant potency against resistant strains .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which act as human protease activated receptor 2 effectors . Additionally, it plays a role in palladium-catalyzed decarboxylative C-H cross-coupling reactions, facilitating the formation of complex organic structures .

Organic Synthesis Applications

The compound is valuable in organic synthesis due to its reactive functional groups that allow for various transformations.

Building Block in Organic Chemistry

This compound is employed as a building block in the synthesis of more complex molecules. Its derivatives can be modified to yield compounds with specific biological activities or chemical properties. The versatility of the oxazole ring allows for diverse functionalization strategies .

Structure-Activity Relationship Studies

In structure-activity relationship studies, this compound derivatives have been analyzed to determine their efficacy against various targets. For example, modifications on the oxazole ring have led to compounds with enhanced activity against specific cancer cell lines .

Summary of Biological Activities

| Compound Derivative | Target Pathogen/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.03 - 0.5 μg/mL | |

| Methyl 2-(4-hydroxybenzyl)-oxazole-4-carboxylate | HeLa Cells | IC50 = 23 μg/mL |

Case Study: Synthesis of Bioactive Dipeptides

A recent study demonstrated the synthesis of bioactive dipeptides utilizing this compound as a starting material. The process involved:

- Solid-phase synthesis : Employing the compound to create diverse peptide libraries.

- Biological evaluation : Testing for activity against specific receptors and enzymes.

The results indicated promising activity, paving the way for further research into therapeutic applications .

作用機序

The mechanism by which methyl oxazole-4-carboxylate exerts its effects involves interactions with various molecular targets:

Molecular Targets: Enzymes such as kinases and proteases.

Pathways Involved: Inhibition of enzyme activity, leading to altered cellular processes such as signal transduction and metabolic pathways.

類似化合物との比較

Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against Mycobacterium tuberculosis.

Macrooxazole A: Exhibits antimicrobial and anti-biofilm activities.

Uniqueness:

生物活性

Methyl oxazole-4-carboxylate is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections delve into the specific biological activities of this compound, supported by relevant research findings and case studies.

1. Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties against various pathogens.

- Inhibition of Biofilm Formation : Recent studies have shown that certain oxazole derivatives can inhibit biofilm formation by Staphylococcus aureus. For instance, compounds derived from this compound inhibited biofilm formation by up to 79% at concentrations of 250 µg/mL . This is particularly important as biofilms contribute to chronic infections and resistance to antibiotics.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound derivatives against common bacterial strains such as E. coli and S. aureus indicate potent antibacterial activity. For example, the MIC against S. aureus was reported at 2.2 µg/mL, showcasing its effectiveness in combating Gram-positive bacteria .

2. Anticancer Activity

This compound has shown promising results in cancer research.

- Cytotoxicity : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values around 23 µg/mL . This suggests potential for development as an anticancer agent.

- Mechanism of Action : The anticancer properties are believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the disruption of cellular signaling mechanisms .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

- Inhibition of Inflammatory Mediators : Research indicates that derivatives of this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models . This could have implications for treating inflammatory diseases.

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Compound | Structure | Activity | IC50/MIC |

|---|---|---|---|

| Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | Structure | Antimicrobial | IC50 23 µg/mL |

| Methyl 5-(acetoxymethyl)-oxazole-4-carboxylate | Structure | Anticancer | MIC 2.2 µg/mL |

| Methyl 5-(benzyloxymethyl)-oxazole-4-carboxylate | Structure | Anti-inflammatory | N/A |

5. Case Studies

Several case studies highlight the effectiveness of this compound in clinical and experimental settings:

- Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent .

- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of methyl oxazole derivatives on human cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells, thus highlighting its therapeutic potential with reduced side effects .

特性

IUPAC Name |

methyl 1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAEGOONAZWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627301 | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170487-38-4 | |

| Record name | 4-Oxazolecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a novel synthetic route for producing methyl oxazole-4-carboxylate described in the research?

A1: The research presents a novel method for synthesizing this compound through a controlled isomerization process. Specifically, 4-formyl-5-methoxyisoxazoles are treated with Fe(II) catalyst in dioxane at 105°C, leading to the formation of this compound in good yields []. This reaction proceeds through a domino isoxazole-azirine-oxazole isomerization pathway.

Q2: How do the reaction conditions influence the formation of this compound versus other possible products?

A2: The research highlights the crucial role of reaction conditions in controlling the product outcome. While Fe(II) catalysis at 105°C in dioxane favors this compound formation from 4-formyl-5-methoxyisoxazoles, milder conditions (50°C in MeCN) lead to transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These azirines can then be selectively converted to either isoxazoles (under catalytic conditions) or oxazoles (via non-catalytic thermolysis at higher temperatures) []. Therefore, careful control over temperature and solvent is critical for selective synthesis of the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。